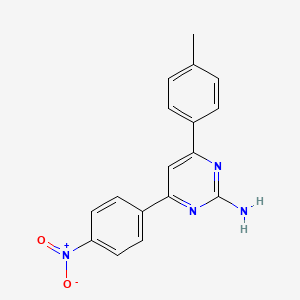
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4-NPPT, is an organic compound that belongs to the class of pyrimidine derivatives. It is a colorless, crystalline solid that has a molecular weight of 417.45 g/mol and a melting point of 231-233°C. The compound is of interest due to its potential application in various scientific research fields, such as in the synthesis of drugs, as an analytical tool, and in the study of biochemical and physiological effects.
科学的研究の応用
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been widely used in scientific research due to its potential applications. It has been used as an analytical tool for the detection of various compounds, such as amino acids, peptides, and nucleic acids. Additionally, it has been used in the synthesis of drugs, such as antifungal agents, and has been used in the study of biochemical and physiological effects.
作用機序
The mechanism of action of 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may lead to increased levels of acetylcholine, which may have various effects on the body, such as increased alertness and improved memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are currently being studied. Preliminary studies suggest that the compound may have various effects on the body, such as increased alertness, improved memory, and increased focus. Additionally, the compound has been shown to have antifungal activity and has also been shown to have potential anti-inflammatory effects.
実験室実験の利点と制限
The main advantage of using 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments is its ease of synthesis and availability. Additionally, the compound is relatively stable and has a low toxicity profile, making it suitable for use in laboratory experiments. The main limitation of using 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments is the lack of detailed information regarding its mechanism of action and potential side effects.
将来の方向性
The potential applications of 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are vast and there are many future directions that can be taken. These include further studies into the compound’s mechanism of action, as well as its potential effects on biochemical and physiological processes. Additionally, further research into the compound’s potential applications in drug synthesis and its potential use as an analytical tool should be explored. Finally, further studies into the compound’s potential side effects and toxicity should also be conducted.
合成法
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can be synthesized by a two-step procedure. The first step involves the nitration of 4-methyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine with nitric acid in acetic acid, followed by the reduction of the nitro group with sodium borohydride. The second step involves the condensation of 4-nitrophenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine with ethylenediamine to form the desired compound.
特性
IUPAC Name |
4-(4-nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-26-16-8-12(9-17(27-2)18(16)28-3)15-10-14(21-19(20)22-15)11-4-6-13(7-5-11)23(24)25/h4-10H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYDTPYYULLNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














